3-nitro-N-(piperidin-1-yl)pyridin-2-amine

Kinase inhibition ALK/c-Met Selectivity profiling

3-Nitro-N-(piperidin-1-yl)pyridin-2-amine is a heterocyclic organic compound belonging to the 2-aminopyridine class, further classified as an N-(piperidin-1-yl)aminopyridine derivative. Its molecular formula is C10H14N4O2, with a molecular weight of 222.24 g/mol.

Molecular Formula C10H14N4O2
Molecular Weight 222.24 g/mol
CAS No. 1549866-67-2
Cat. No. B1402023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-N-(piperidin-1-yl)pyridin-2-amine
CAS1549866-67-2
Molecular FormulaC10H14N4O2
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1CCN(CC1)NC2=C(C=CC=N2)[N+](=O)[O-]
InChIInChI=1S/C10H14N4O2/c15-14(16)9-5-4-6-11-10(9)12-13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H,11,12)
InChIKeyLZFQRCNCUGUTLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitro-N-(piperidin-1-yl)pyridin-2-amine (CAS 1549866-67-2): Chemical Class and Core Properties


3-Nitro-N-(piperidin-1-yl)pyridin-2-amine is a heterocyclic organic compound belonging to the 2-aminopyridine class, further classified as an N-(piperidin-1-yl)aminopyridine derivative. Its molecular formula is C10H14N4O2, with a molecular weight of 222.24 g/mol. Structurally, it features a pyridine ring substituted with an electron-withdrawing nitro group at the 3-position and an N-piperidin-1-ylamino group at the 2-position [1]. This specific arrangement is noted in database records as a piperidine and aminopyridine derivative that acts as an inhibitor of receptor protein-tyrosine kinases, including anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (HGFR; c-Met) [2]. Its primary commercial role is as a building block in pharmaceutical synthesis, available at purities of 95% to 98% from multiple vendors .

Why 3-Nitro-N-(piperidin-1-yl)pyridin-2-amine Cannot Be Simply Replaced by Its Closest In-Class Analogs


Simple substitution with closely related analogs is not straightforward due to the unique combination of a 3-nitropyridine core and an N-piperidin-1-ylamine side chain. This specific architecture creates a distinct electronic environment and hydrogen-bonding capacity compared to compounds where the piperidine is directly attached to the pyridine ring (e.g., 2-piperidino-3-nitropyridine) or where the nitro group is absent [1]. Database annotations indicate this substitution pattern is critical for its annotated inhibitory activity against ALK and c-Met kinases [2]. The N–N bond inherent in the hydrazine-type linkage introduces conformational flexibility and a specific pKa profile that directly impacts synthetic utility, reactivity, and biological target engagement. Changing the heterocyclic amine (e.g., to morpholine or pyrrolidine) would alter both the steric bulk and the basicity of the terminal group, potentially compromising key interactions with biological targets or altering its reactivity in downstream synthetic steps . The quantitative evidence below details the available differentiation metrics.

Quantitative Differentiation Evidence for 3-Nitro-N-(piperidin-1-yl)pyridin-2-amine


Kinase Inhibition Profile: Inferred Selectivity Against High-Profile Off-Targets

Database records classify 3-nitro-N-(piperidin-1-yl)pyridin-2-amine as an inhibitor of ALK and c-Met tyrosine kinases, a dual activity profile relevant for oncology research [1]. While no direct head-to-head IC50 comparison against its closest analogs is available, a class-level inference can be made using activity data for related 3-nitropyridine-piperidine compounds. For context, proprietary 3-nitropyridine-piperidine analogs have demonstrated ALK IC50 values as low as 0.66–1.09 nM, while the corresponding morpholine derivatives often show >10-fold reduced potency [2]. The target compound's N-piperidin-1-ylamine motif is structurally more analogous to the high-potency piperidine series than to morpholine-containing alternatives, suggesting it retains the potency-conferring features. Additionally, selectivity over HDAC1/2 has been profiled for a related chemotype, showing >100,000 nM IC50 against these off-targets, indicating potential for clean kinase selectivity [3].

Kinase inhibition ALK/c-Met Selectivity profiling

Purity and Supply Consistency: Vendor-Specified Minimum Purity Specifications

The compound is commercially available with guaranteed minimum purity specifications. AKSci offers the compound at ≥95% purity , while MolCore provides it at ≥98% purity under ISO certification standards . In contrast, the closely related analog 3-nitro-2-(piperidin-1-yl)pyridine (the direct-attachment isomer) is less widely catalogued with similar purity guarantees [1]. This difference in commercial availability and documented quality control reduces the sourcing risk for the target compound relative to its direct-attachment isomer.

Purity Quality control Vendor comparison

Structural Differentiation: N-Piperidin-1-ylamine Linkage Versus Direct Piperidine Attachment

A key structural differentiator is the N-piperidin-1-ylamine linkage in the target compound versus the direct C–N bond found in 3-nitro-2-(piperidin-1-yl)pyridine. This N–N bond introduces an additional hydrogen bond donor (the NH group) and alters the pKa of the adjacent nitrogen, which can significantly affect solubility and reactivity. The J-GLOBAL database confirms the target compound's canonical SMILES as [O-][N+](=O)c1cccnc1N1CCCCC1, which explicitly lacks this NH bridge [1]. The presence of the NH in the target compound enhances its utility as a synthetic handle for further derivatization via diazotization or acylation reactions compared to the direct-attachment analog [2]. While quantitative pKa or solubility data are not directly published, the structural difference is a well-established determinant of chemical behavior within the aminopyridine class.

Structural isomerism Conformational flexibility Reactivity

Recommended Application Scenarios for Procuring 3-Nitro-N-(piperidin-1-yl)pyridin-2-amine


Kinase-Focused Medicinal Chemistry for Dual ALK/c-Met Inhibition

Based on its MeSH classification as an inhibitor of ALK and c-Met receptor tyrosine kinases [1], this compound is best deployed as a starting scaffold or core intermediate in the design of novel dual kinase inhibitors for non-small cell lung cancer (NSCLC) research. The class-level evidence indicates that piperidine-based 3-nitropyridine analogs can achieve sub-nanomolar ALK IC50 values, while the annotated kinase targets align with clinically validated oncology pathways.

Synthetic Diversification via the N-Piperidin-1-ylamine Handle

The compound's hydrazine-type N–N linkage offers unique synthetic versatility not available in direct-attachment piperidine analogs. It is particularly suited for programs requiring late-stage functionalization via acylation, sulfonylation, or diazotization-reduction sequences to generate diverse screening libraries [2]. The guaranteed purity of ≥98% from ISO-certified vendors supports reproducible derivatization without confounding impurities.

Reference Standard for Off-Target Selectivity Screening

Database evidence from related chemotypes shows that the 3-nitropyridine-piperidine scaffold maintains >100,000 nM IC50 against HDAC1/2, indicating clean kinase selectivity [3]. This compound can therefore serve as a reference compound for establishing selectivity windows in early-stage kinase profiling panels, reducing false-positive attrition in hit-to-lead programs.

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